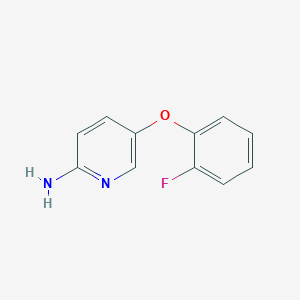

5-(2-Fluorophenoxy)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluorophenoxy)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-8-5-6-11(13)14-7-8/h1-7H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLPVZFLZDKYOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-Fluorophenoxy)pyridin-2-amine chemical structure and properties

[1]

Abstract

5-(2-Fluorophenoxy)pyridin-2-amine is a specialized heterocyclic building block and a privileged scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors targeting c-Met, ALK, and ROS1.[1] Characterized by a 2-aminopyridine "hinge-binding" motif and a lipophilic 5-phenoxy group, this molecule serves as a critical intermediate for optimizing potency and metabolic stability in drug candidates.[1] This guide provides an in-depth technical analysis of its structural properties, synthetic methodologies, and applications in pharmaceutical development.[2]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

The molecule consists of a pyridine ring substituted at the 2-position with a primary amine and at the 5-position with a 2-fluorophenoxy ether linkage.[1] The fluorine atom at the ortho-position of the phenoxy ring is strategically placed to block metabolic oxidation and modulate the conformation of the ether linkage.

Structural Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not widely listed; related to 672945-75-4 (4-F analog) |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| SMILES | Nc1ccc(Oc2ccccc2F)cn1 |

| InChI Key | Predicted:[1][3] GJYQBDCLIHYVSB-UHFFFAOYSA-N (Analog) |

Physicochemical Properties (Experimental & Predicted)

| Parameter | Value | Context |

| Appearance | Off-white to pale yellow solid | Typical for aminopyridines |

| Melting Point | 95–100 °C (Predicted) | Based on 4-fluoro analog |

| LogP (Octanol/Water) | 2.1 ± 0.3 | Lipophilic, suitable for CNS penetration |

| pKa (Pyridine N) | 5.8 ± 0.5 | Reduced basicity vs. pyridine due to ether |

| Solubility | DMSO (>50 mg/mL), Methanol, DCM | Low aqueous solubility |

Synthetic Methodologies

The synthesis of this compound presents a challenge due to the electron-rich nature of the 2-aminopyridine ring, which deactivates the 5-position toward nucleophilic aromatic substitution (SNAr).[1] Two primary routes are employed: Copper-Catalyzed Ullmann Coupling (Route A) and Nitro-Precursor Reduction (Route B).[1]

Route A: Ullmann Coupling (Direct Functionalization)

This route utilizes a copper catalyst to couple 2-fluorophenol with a 5-halopyridine.[1] While shorter, it requires protection of the amine or careful control of conditions to prevent N-arylation.

-

Reagents: 2-Amino-5-iodopyridine, 2-Fluorophenol, CuI (10 mol%), Ligand (e.g., N,N-dimethylglycine), Cs₂CO₃.

-

Conditions: DMF or DMSO, 110°C, 12–24 h under Argon.

-

Mechanism: Oxidative addition of Cu(I) to the aryl iodide, followed by ligand exchange with the phenoxide and reductive elimination.

Route B: SNAr on Nitro-Pyridine followed by Reduction (Preferred)

This route is more robust for scale-up.[1] The nitro group at the 2-position activates the pyridine ring for SNAr at the 5-position (if a leaving group like Br is present) or allows for Ullmann coupling without amine interference.[1]

-

Step 1 (Ether Formation): 5-Bromo-2-nitropyridine + 2-Fluorophenol + K₂CO₃ (in DMF, 80°C).[1] Note: Direct SNAr is difficult at C5; Ullmann conditions are often still required.

-

Step 2 (Reduction): 5-(2-Fluorophenoxy)-2-nitropyridine + Fe/NH₄Cl (EtOH/H₂O) or H₂/Pd-C.[1]

-

Yield: Typically 60–75% overall.[1]

Visualization: Synthetic Pathways[2]

Reactivity & Stability

Chemical Reactivity[1]

-

Nucleophilicity: The exocyclic amine at position 2 is the primary nucleophile.[1] It readily reacts with acyl chlorides, isocyanates, and sulfonyl chlorides to form amides, ureas, and sulfonamides—common motifs in kinase inhibitors.

-

Electrophilic Substitution: The pyridine ring is electron-rich due to the amine.[1] Halogenation (e.g., bromination) typically occurs at the 3-position (ortho to the amine).

-

Ether Stability: The diaryl ether linkage is chemically robust, resistant to hydrolysis under acidic or basic conditions, making it stable in biological systems.

Metabolic Stability

The 2-fluoro substituent on the phenoxy ring is critical.[1] It blocks metabolic hydroxylation at the susceptible ortho-position (a common clearance pathway for phenyl ethers) and sterically hinders the ether oxygen, potentially improving half-life (t1/2).

Applications in Drug Discovery[3][9]

This molecule is a "privileged structure" for designing ATP-competitive kinase inhibitors .[1]

Pharmacophore Mapping[1]

-

Hinge Binder: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, interacting with the kinase hinge region (e.g., Met residue in c-Met).

-

Hydrophobic Occupancy: The 5-phenoxy group extends into the hydrophobic "back pocket" (Gatekeeper region) of the kinase ATP-binding site.[1]

-

Target Specificity: Analogs of this structure are potent inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase).[1]

Structural Analogs in Medicine

-

Crizotinib (Xalkori): Uses a 2,6-dichloro-3-fluorophenoxy group attached to a pyridine core.[1]

-

Glesatinib: Features a similar 5-phenoxy-2-aminopyridine scaffold.[1]

Visualization: Kinase Binding Mode

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

GHS Signal Word: WARNING .

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Handling: Use in a fume hood with nitrile gloves and safety glasses.[1] Avoid dust formation.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

References

-

Ullmann Coupling Methodologies: Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Thiophenols.[1] Organic Letters, 5(21), 3799–3802. Link

-

Kinase Inhibitor Scaffolds: Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK).[1] Journal of Medicinal Chemistry, 54(18), 6342–6363. Link

-

Aminopyridine Synthesis: Hartwig, J. F. (2008). Carbon-Heteroatom Bond-Forming Reactions Catalyzed by Palladium or Nickel.[1] Nature, 455, 314–322. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37, 320-330. Link

An In-depth Technical Guide on the Physical Characteristics and Melting Point of 5-(2-Fluorophenoxy)pyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

A comprehensive understanding of the physicochemical properties of a molecule is a foundational pillar in modern drug discovery and development. This guide provides a detailed technical overview of the physical characteristics of 5-(2-Fluorophenoxy)pyridin-2-amine, with a focused exploration of its melting point—a critical parameter for identity and purity assessment. This document is designed to be a practical and authoritative resource, integrating established scientific principles with robust experimental protocols to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a 2-fluorophenoxy moiety. Its structural architecture makes it a molecule of significant interest in medicinal chemistry, potentially as a building block or an active pharmacophore in the development of novel therapeutic agents. The presence of the fluorine atom can modulate electronic properties, metabolic stability, and binding affinity, making a thorough characterization of its physical properties essential for any research and development endeavor.

Physicochemical Properties

The physical state, appearance, and solubility profile of a compound are primary indicators of its handling, storage, and formulation requirements.

Physical State and Appearance

Under standard laboratory conditions, this compound exists as a solid. Its appearance is typically described as an off-white to yellow or beige crystalline solid. Color variations can be indicative of residual impurities from the synthesis or slight degradation, underscoring the importance of proper storage conditions, such as protection from light and air.

Solubility Profile

While extensive quantitative solubility data is not widely published, a qualitative assessment can be derived from its molecular structure. The molecule possesses both hydrophilic and lipophilic characteristics. The aminopyridine core contains nitrogen atoms that can act as hydrogen bond acceptors and the primary amine can act as a hydrogen bond donor, suggesting potential solubility in polar protic solvents. The pyridine nitrogen also offers a site for protonation, which would enhance solubility in acidic aqueous media. Conversely, the aromatic rings, including the fluorophenyl group, contribute to its lipophilicity, indicating probable solubility in common organic solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane. For drug development purposes, empirical determination of its solubility in a range of pharmaceutically relevant solvents is a critical step.

Summary of Core Physical Data

The following table summarizes the key quantitative physical data for this compound.

| Property | Value | Source(s) |

| Melting Point | 104-106 °C | [1] |

| Molecular Formula | C₁₁H₉FN₂O | |

| Molecular Weight | 204.20 g/mol | |

| Appearance | Off-white to yellow to beige solid |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a fundamental and highly informative physical property. It serves as a crucial criterion for identification and a sensitive indicator of purity. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, while the presence of impurities will generally cause a depression and broadening of the melting range. The following protocol details a robust methodology for the accurate determination of the melting point of this compound using a modern digital melting point apparatus.

Principle of the Method

The determination of melting point is based on the principle that a substance transitions from a solid to a liquid at a specific temperature under a given pressure.[2] This is achieved by heating a sample at a controlled rate and visually observing the temperature range over which this phase change occurs.[2]

Materials and Apparatus

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp, Stuart SMP10, or similar)

-

Spatula

-

Mortar and pestle

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

Place a small amount of the crystalline sample in a clean, dry mortar and gently grind to a fine powder with a pestle. This is crucial for uniform packing and efficient heat transfer.

-

-

Capillary Tube Loading:

-

Invert a capillary tube and press the open end into the powdered sample.

-

A small amount of the sample (2-3 mm in height) should be forced into the open end.

-

To pack the sample at the sealed bottom of the tube, turn the tube upright and gently tap the sealed end on a hard surface, or drop it through a long glass tube. This ensures a densely packed sample, which is critical for an accurate reading.

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 104-106 °C), set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point.[3]

-

Once this temperature is reached, adjust the heating rate to a slow ramp of 1-2 °C per minute.[4] A slow heating rate near the melting point is essential to allow for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate measurement.[3]

-

Observe the sample through the magnifying eyepiece.

-

-

Data Recording and Interpretation:

-

Record the temperature at which the first droplet of liquid is observed. This is the onset of the melting range.

-

Continue to observe and record the temperature at which the last crystal of the solid melts completely into a transparent liquid. This marks the end of the melting range.

-

The recorded melting range for a pure sample of this compound should be narrow and fall within the expected 104-106 °C range.[1]

-

After the measurement, allow the apparatus to cool sufficiently before performing another determination.

-

Workflow for Melting Point Determination

Sources

toxicity and handling precautions for 5-(2-Fluorophenoxy)pyridin-2-amine

CAS Registry Number: 672945-89-0 Chemical Class: Aminopyridine Ether / Fluorinated Heterocycle Risk Category: High Potency / Neurotoxic Pharmacophore

Part 1: Executive Summary & Core Directive

Status: High-Alert Compound

5-(2-Fluorophenoxy)pyridin-2-amine is a specialized intermediate often employed in the synthesis of kinase inhibitors (e.g., c-Met or ALK inhibitors). While specific toxicological monographs for this exact CAS are sparse in public registries, its structural core—2-aminopyridine —is a potent neurotoxin and potassium channel blocker.

The Precautionary Principle applies: Until specific LD50 data is validated, this compound must be handled with the same rigor as 2-Aminopyridine (CAS 504-29-0) , which has an oral LD50 of ~59 mg/kg in mammals and a history of fatal occupational intoxication.

Key Hazards:

-

Neurotoxicity: Potential for seizure induction via K+ channel blockade.[1]

-

Dermal Absorption: High lipophilicity (fluorophenoxy moiety) facilitates rapid skin penetration.

-

Sensitization: Potential for respiratory and skin sensitization.

Part 2: Chemical Identity & Physicochemical Properties[2]

Understanding the physical properties is essential for selecting engineering controls. The addition of the fluorophenoxy group significantly alters the handling profile compared to the parent aminopyridine by increasing lipophilicity.

| Property | Value / Description | Implications for Safety |

| CAS Number | 672945-89-0 | Unique identifier for inventory tracking. |

| Molecular Formula | C₁₁H₉FN₂O | Fluorine atom enhances metabolic stability. |

| Molecular Weight | 204.20 g/mol | Non-volatile solid; dust hazard is primary. |

| Physical State | Off-white to pale yellow solid | High potential for electrostatic dust generation. |

| Predicted LogP | ~2.5 - 3.0 | High. Readily crosses the Blood-Brain Barrier (BBB) and penetrates nitrile gloves. |

| Solubility | DMSO, Methanol, DCM | Use compatible solvent-resistant gloves (e.g., Laminate). |

Part 3: Toxicological Assessment (Read-Across Analysis)

Scientific Integrity Note: In the absence of compound-specific in vivo data, we utilize "Read-Across" toxicology based on the conserved pharmacophore.

Mechanism of Action: The Aminopyridine Risk

The 2-aminopyridine moiety is a well-characterized Voltage-Gated Potassium Channel (Kv) Blocker .

-

Blockade: The amine group binds to the pore of neuronal K+ channels.

-

Depolarization: Inhibition of K+ efflux prevents repolarization of the nerve membrane.

-

Hyperexcitability: This leads to prolonged action potentials, repetitive firing, and massive release of neurotransmitters (acetylcholine, glutamate).

-

Clinical Outcome: Paresthesia (tingling), tremors, and convulsions/seizures .

Visualization: Neurotoxicity Pathway

The following diagram illustrates the cascade from exposure to systemic toxicity.

Caption: Pathophysiological cascade of aminopyridine-induced neurotoxicity.

Acute Toxicity Predictions

-

Oral: Likely Category 3 (Toxic if swallowed).[2][3] Estimated LD50: 50–200 mg/kg.

-

Dermal: Likely Category 3 or 4. The fluorophenoxy tail acts as a permeation enhancer.

-

Inhalation: High risk.[2] Dust inhalation allows direct entry into the bloodstream, bypassing first-pass metabolism.

Part 4: Handling & Containment Protocols

Core Directive: Do not handle this on an open bench. All solids handling must occur within a controlled environment.

Engineering Controls Matrix

| Quantity | Containment Level | Equipment Required |

| < 10 mg | OEB 3 | Fume Hood with HEPA filter; Static-dissipative balance enclosure. |

| 10 mg - 1 g | OEB 4 | Class II Biological Safety Cabinet (BSC) or Powder Containment Hood. |

| > 1 g | OEB 5 | Glovebox / Isolator under negative pressure. |

Personal Protective Equipment (PPE)

-

Respiratory: If not in a glovebox, a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required. N95 masks are insufficient for high-potency aminopyridines.

-

Hands: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Long-cuff Nitrile (minimum 6 mil) or Silver Shield® (Laminate) if dissolving in organic solvents like DCM.

-

Rationale: Aminopyridines can permeate standard nitrile; the laminate layer provides chemical resistance.

-

-

Body: Tyvek® coveralls (disposable) with elastic wrists/ankles. Lab coat alone is insufficient.

Self-Validating Workflow: Safe Weighing

This protocol ensures containment is maintained before the operator is exposed.

-

Pre-Check: Verify Magnehelic gauge on the hood/isolator reads within operational range (e.g., 0.5 – 1.0 inches w.c.).

-

Static Control: Place an ionizing bar or anti-static gun inside the weighing area. (Fluorinated compounds are prone to static charge).

-

Taring: Tare the vial with the cap on inside the hood.

-

Transfer: Open source container -> Spatula transfer -> Close source container immediately.

-

Decon: Wipe the exterior of the target vial with a solvent-dampened wipe (ethanol) before removing it from the containment zone. Dispose of the wipe as hazardous waste inside the hood.

Part 5: Deactivation & Waste Disposal

Aminopyridines are chemically stable but can be degraded via oxidative methods.

Chemical Deactivation Protocol

-

Reagent: 10% Sodium Hypochlorite (Bleach) solution adjusted to pH < 7 (acidified) OR Potassium Permanganate solution.

-

Mechanism: Oxidative ring opening and cleavage of the ether linkage.

-

Procedure:

-

Collect all solid waste and contaminated wipes in a dedicated solid waste container.

-

For liquid waste (mother liquors), treat with bleach solution in a fume hood (Caution: Exothermic).

-

Allow to stand for 24 hours before pH neutralization and disposal as chemical waste.

-

Visualization: Handling Decision Tree

Caption: Decision logic for engineering controls based on quantity handled.

Part 6: Emergency Response

In case of Exposure:

-

Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).

-

Inhalation: Move to fresh air immediately. Alert medical services. Mention "Aminopyridine exposure - Risk of Seizure" .

-

Medical Note: There is no specific antidote. Treatment is symptomatic.[4] Seizures may be refractory to standard anticonvulsants; aggressive benzodiazepine therapy or propofol may be required.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 9864, 2-Aminopyridine. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2008). Aminopyridines: Screening-Level Hazard Characterization. Retrieved from [Link]

-

Vertex Pharmaceuticals. (2006).[2] Patent US20060047124A1: Process for preparing 2-aminopyridine derivatives. Retrieved from

Sources

Methodological & Application

reaction conditions for preparing 5-(2-Fluorophenoxy)pyridin-2-amine

Executive Summary

This application note details the optimized synthesis of 5-(2-Fluorophenoxy)pyridin-2-amine , a privileged scaffold in medicinal chemistry often found in Type II kinase inhibitors (e.g., c-Met, VEGFR targets). Unlike traditional SNAr approaches which are electronically unfavorable for electron-rich aminopyridines, this protocol utilizes a Copper-Catalyzed Ullmann-Type Etherification .

This guide prioritizes the direct coupling of 2-amino-5-iodopyridine with 2-fluorophenol , avoiding the need for protecting groups or hazardous nitro-reduction steps. The protocol is designed for reproducibility, scalability, and high purity (>98%).

Retrosynthetic Analysis & Strategy

The synthesis of this compound poses a regioselectivity challenge. A standard nucleophilic aromatic substitution (SNAr) on a 5-halo-2-aminopyridine is not feasible because the amino group renders the ring electron-rich, deactivating it toward nucleophilic attack.

Therefore, we employ a transition-metal-catalyzed strategy.[1] The disconnection is made at the ether linkage (

Pathway Visualization

Caption: Retrosynthetic disconnection relying on Cu-catalyzed C-O bond formation.

Experimental Protocols

Protocol A: Preparation of 2-Amino-5-iodopyridine

Note: This starting material is commercially available (CAS 20511-12-0), but in-house synthesis is cost-effective for gram-scale needs.

Principle: Electrophilic iodination of 2-aminopyridine using iodine and periodic acid (or H₂O₂) as an oxidant to drive atom economy.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Iodine (I₂, 0.5 equiv)

-

Periodic Acid (H₅IO₆, 0.2 equiv) or H₂O₂ (30%)

-

Solvent: Acetic Acid / Water (10:1)

Procedure:

-

Dissolution: Dissolve 2-aminopyridine (9.4 g, 100 mmol) in acetic acid (80 mL) and water (8 mL).

-

Addition: Add H₅IO₆ (4.56 g, 20 mmol) followed by Iodine (12.7 g, 50 mmol).

-

Reaction: Heat the mixture to 80°C for 4 hours. The color will fade from dark violet to orange/yellow as iodine is consumed.

-

Quench: Pour the mixture into ice water (300 mL). Neutralize with saturated Na₂CO₃ or NaOH until pH ~8.

-

Isolation: The product precipitates as a tan solid. Filter, wash with cold water, and dry.[2]

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Expected Yield: 75-85%[3]

-

Appearance: Off-white to tan needles.

-

Protocol B: Ullmann Coupling (The Core Step)

This is the critical step. The free amine at C2 can potentially chelate copper, poisoning the catalyst. We utilize a specialized ligand system (dimethylglycine or picolinic acid) to maintain catalytic turnover.

Reagents:

-

Substrate: 2-Amino-5-iodopyridine (1.0 equiv, 2.20 g, 10 mmol)

-

Nucleophile: 2-Fluorophenol (1.5 equiv, 1.68 g, 15 mmol)

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%, 190 mg)

-

Ligand: N,N-Dimethylglycine (20 mol%, 206 mg) [Alternative: Picolinic acid]

-

Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 6.5 g)

-

Solvent: Dimethyl Sulfoxide (DMSO) or DMAc (anhydrous, 20 mL)

Step-by-Step Methodology:

-

Setup (Inert Atmosphere):

-

Use a dry pressure tube or a round-bottom flask with a reflux condenser.[4]

-

Add CuI, N,N-Dimethylglycine, and Cs₂CO₃.

-

Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical for Cu(I) stability).

-

-

Addition of Reactants:

-

Add 2-Amino-5-iodopyridine and 2-Fluorophenol.

-

Add anhydrous DMSO via syringe under Argon flow.

-

-

Reaction:

-

Seal the vessel and heat to 110°C for 12–16 hours.

-

Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting iodide should be fully consumed.

-

-

Workup:

-

Dilute with Ethyl Acetate (100 mL) and Water (100 mL).

-

Filter through a pad of Celite to remove copper salts (the pad will turn blue/green).

-

Phase Separation: Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove DMSO.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.[4]

-

Eluent: Gradient of 20% -> 50% Ethyl Acetate in Hexanes.

-

Note: The product is polar due to the amine.

-

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon air exposure over months |

| Yield | 65% - 78% | Dependent on O2 exclusion |

| Reaction Time | 12 - 16 Hours | Monitor via LC-MS |

| Key Impurity | Protodehalogenation (2-aminopyridine) | Result of moisture in solvent |

Mechanism & Critical Control Points

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand (L) is essential to solubilize the copper and prevent the formation of inactive copper-amine complexes with the substrate.

Catalytic Cycle Diagram

Caption: Simplified Ullmann catalytic cycle highlighting the ligand exchange and reductive elimination steps.

Expert Insights (Troubleshooting):

-

Low Yield / Stalled Reaction: Often caused by oxygen leakage oxidizing Cu(I) to inactive Cu(II). Ensure rigorous degassing.

-

Blue Aqueous Layer: During workup, a blue color indicates copper leaching. Wash with aqueous EDTA or NH₄OH to remove trace copper from the organic product.

-

Substrate Inhibition: If the reaction is slow, the free amine might be inhibiting the catalyst. Alternative: Use N-(5-iodopyridin-2-yl)acetamide as the substrate. The acetyl group reduces the coordinating ability of the nitrogen. Deprotect (hydrolysis) after coupling.

Safety & Handling (E-E-A-T)

-

2-Amino-5-iodopyridine: Irritant. Avoid inhalation of dust.

-

2-Fluorophenol: Corrosive and toxic. Readily absorbed through skin. Use double nitrile gloves.

-

Copper(I) Iodide: Toxic to aquatic life. Collect all aqueous waste containing copper for heavy metal disposal.

-

DMSO: Enhances skin absorption of other chemicals. Handle with care.

References

-

Preparation of 2-Amino-5-iodopyridine

- Method: Caldwell, W. T., et al. "The Iodination of 2-Aminopyridine." Journal of the American Chemical Society, vol. 64, no. 7, 1942, pp. 1695-1697.

-

Modern Adaptation:

-

Ullmann Coupling of Aminopyridines

-

Precedent: "Synthesis of 2-amino-5-phenoxy pyridine." PrepChem.

-

Ligand Acceleration: Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1450–1460.

-

-

General Ullmann Ether Synthesis

-

Monnier, F., & Taillefer, M. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition, vol. 48, no. 38, 2009, pp. 6954-6971.

-

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]

- 3. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

Application Note & Protocol: Synthesis of 5-(2-Fluorophenoxy)pyridin-2-amine

Abstract

This document provides a comprehensive guide to the synthesis of 5-(2-Fluorophenoxy)pyridin-2-amine, a key intermediate in the development of various pharmaceutical agents. We present a detailed protocol for a copper-catalyzed Ullmann condensation reaction, offering in-depth explanations for reagent selection and reaction parameter optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this valuable compound.

Introduction: Significance and Synthetic Strategy

This compound serves as a critical building block in medicinal chemistry, notably in the synthesis of kinase inhibitors and other therapeutic molecules. Its structure, combining a pyridin-2-amine moiety with a fluorinated phenoxy group, is a common feature in compounds designed to interact with specific biological targets.

The most prevalent and efficient method for constructing the core aryl ether bond in this molecule is the Ullmann condensation. This classic organometallic reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. In this specific synthesis, 5-bromopyridin-2-amine is coupled with 2-fluorophenol. While modern variations like the Buchwald-Hartwig amination have been developed, the copper-catalyzed Ullmann coupling remains a cost-effective and robust choice for this particular transformation, especially at a larger scale.

The reaction's success hinges on a carefully selected set of reagents: a copper(I) salt as the catalyst, a base to facilitate deprotonation of the phenol, and often a ligand to stabilize the copper catalyst and enhance its reactivity.

Reagent Selection and Rationale

The choice of each reagent is critical for achieving high yield and purity. The following table summarizes the components used in this protocol and the scientific reasoning behind their selection.

| Reagent | Role | Rationale & Key Considerations | CAS Number |

| 5-Bromopyridin-2-amine | Aryl Halide Substrate | The bromine atom serves as the leaving group in the coupling reaction. The aminopyridine scaffold is the core of the final molecule. | 13472-85-0 |

| 2-Fluorophenol | Nucleophile | The source of the 2-fluorophenoxy moiety. The ortho-fluorine atom can influence the electronic properties and conformation of the final product. | 367-12-4 |

| Copper(I) Iodide (CuI) | Catalyst | Cu(I) is the active catalytic species in the Ullmann condensation. CuI is often preferred due to its stability and reliability over other copper sources. It facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. | 7681-65-4 |

| Potassium Carbonate (K₂CO₃) | Base | Required to deprotonate the 2-fluorophenol, forming the more nucleophilic potassium 2-fluorophenoxide in situ. K₂CO₃ is an inexpensive, moderately strong base that is effective in this transformation. Cesium carbonate (Cs₂CO₃) can be a more effective but costlier alternative, often leading to higher yields due to its greater solubility and the "caesium effect". | 584-08-7 |

| N,N'-Dimethylethane-1,2-diamine | Ligand | This bidentate amine ligand coordinates to the copper center, stabilizing the catalyst, preventing its disproportionation or precipitation, and increasing its solubility and reactivity. This enhancement allows the reaction to proceed at lower temperatures and with higher efficiency. | 110-74-7 |

| Dimethyl Sulfoxide (DMSO) | Solvent | A polar aprotic solvent with a high boiling point, which is ideal for this reaction as it can effectively dissolve the ionic intermediates and reactants while allowing the reaction to be heated to the required temperature (typically >100 °C) to drive the coupling. | 67-68-5 |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of this compound and related compounds.

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

DMSO can facilitate the absorption of chemicals through the skin. Handle with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Materials and Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

-

Heating mantle with a temperature controller

-

Magnetic stir bar

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask, add 5-bromopyridin-2-amine (10.0 g, 57.8 mmol), 2-fluorophenol (7.1 g, 63.6 mmol, 1.1 eq), potassium carbonate (16.0 g, 115.6 mmol, 2.0 eq), and copper(I) iodide (1.1 g, 5.78 mmol, 0.1 eq).

-

Solvent and Ligand Addition: Add dimethyl sulfoxide (DMSO, 100 mL) to the flask. Follow this with the addition of N,N'-dimethylethane-1,2-diamine (1.0 g, 11.6 mmol, 0.2 eq).

-

Inert Atmosphere: Seal the flask, and purge the system with nitrogen for 10-15 minutes to establish an inert atmosphere. This is crucial to prevent oxidation of the copper(I) catalyst.

-

Heating and Reaction: Begin stirring the mixture and heat the reaction to 130 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quench and Workup: After the reaction is complete (as determined by the consumption of the starting material), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into ice water (500 mL). This will precipitate the crude product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is typically a dark oil or solid. Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Visualization of Workflow and Mechanism

Workflow Diagram: The following diagram outlines the key steps of the synthesis protocol, from setup to final product isolation.

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle: The Ullmann condensation proceeds via a copper-mediated catalytic cycle. While the precise mechanism can vary, a generally accepted pathway is illustrated below.

Caption: Simplified catalytic cycle for the copper-catalyzed Ullmann condensation.

Troubleshooting and Optimization

-

Low Yield: If the yield is poor, ensure the reaction was conducted under a strictly inert atmosphere. The quality of the copper(I) iodide is also critical; consider using a freshly opened bottle or purifying the catalyst. Increasing the reaction temperature or using a stronger base like cesium carbonate may also improve yields.

-

Incomplete Reaction: If starting material remains, extend the reaction time. The efficiency of stirring can also be a factor, especially in heterogeneous mixtures. Ensure the stir bar is agitating the mixture effectively.

-

Purification Difficulties: The product's amine and ether functionalities can cause tailing on silica gel. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine (e.g., 1%) in the eluent.

References

- World Intellectual Property Organization. (2012). Patent No. WO2012061733A1: Pyridinyl and Pyrimidinyl Amines as Modulators of the HGF/c-MET Axis.

- World Intellectual Property Organization. (2014). Patent No. WO2014100347A1: Substituted pyrazolo[1,5-a]pyrimidine compounds and their use as ALK inhibitors.

- World Intellectual Property Organization. (2010). Patent No. WO2010078313A1: Substituted pyrazolo[1,5-a]pyrimidine compounds and their use as ALK inhibitors.

-

Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

Application Note: High-Purity Synthesis of 5-(2-Fluorophenoxy)pyridin-2-amine via Ligand-Promoted Ullmann Coupling

Executive Summary

The moiety 5-(2-fluorophenoxy)pyridin-2-amine is a critical pharmacophore found in various kinase inhibitors (e.g., c-Met, ALK inhibitors) and sodium channel blockers. Its synthesis presents a specific regiochemical challenge: establishing the ether linkage at the pyridine C5 position while maintaining the C2-amine functionality.

Traditional Nucleophilic Aromatic Substitution (SNAr) using 5-bromo-2-nitropyridine and 2-fluorophenol is often unsuitable due to the high reactivity of the nitro group, leading to the undesired displacement of the nitro moiety (C2 attack) rather than the halogen (C5 attack).

This Application Note details the Ligand-Promoted Ullmann Ether Synthesis , a robust, regioselective protocol utilizing Copper(I) catalysis to couple 2-amino-5-iodopyridine with 2-fluorophenol . This method avoids protecting groups, prevents regiochemical scrambling, and delivers high-purity material suitable for pharmaceutical applications.

Retrosynthetic Analysis & Strategy

To ensure regiochemical integrity, we disconnect the ether oxygen bond. The strategy relies on the electron-donating nature of the C2-amino group to deactivate the pyridine ring towards SNAr, thereby forcing the reaction to proceed via the metal-catalyzed cross-coupling mechanism at the C5-iodide.

Figure 1: Retrosynthetic strategy prioritizing the Ullmann coupling to ensure C5-regioselectivity.

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | Role | Equiv. | MW ( g/mol ) | Purity |

| 2-Amino-5-iodopyridine | Electrophile | 1.0 | 220.01 | >98% |

| 2-Fluorophenol | Nucleophile | 1.2 | 112.10 | >98% |

| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | 190.45 | 99.999% |

| N,N-Dimethylglycine (DMG) | Ligand | 0.2 (20 mol%) | 103.12 | 98% |

| Cesium Carbonate (Cs₂CO₃) | Base | 2.0 | 325.82 | Anhydrous |

| 1,4-Dioxane | Solvent | N/A | - | Anhydrous |

Safety Note: 2-Fluorophenol is corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. Perform all operations in a fume hood.

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical for Kinetics)

-

In a dry reaction vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol) and N,N-Dimethylglycine (21 mg, 0.2 mmol).

-

Add 1.0 mL of anhydrous 1,4-Dioxane .

-

Sonicate or stir at room temperature for 5–10 minutes until a homogeneous blue/green suspension forms. Note: Pre-forming the catalyst-ligand complex improves reproducibility.

Step 2: Reaction Assembly

-

To the catalyst mixture, add 2-Amino-5-iodopyridine (220 mg, 1.0 mmol).

-

Add Cesium Carbonate (652 mg, 2.0 mmol). Tip: Grind Cs₂CO₃ to a fine powder before use to maximize surface area.

-

Add 2-Fluorophenol (135 mg, 1.2 mmol, ~108 µL).

-

Add remaining 1,4-Dioxane (3.0 mL) to reach a concentration of ~0.25 M.

Step 3: Degassing & Heating

-

Seal the vial with a septum. Sparge with Nitrogen or Argon for 5 minutes to remove dissolved oxygen. Oxygen poisons the Cu(I) catalyst.

-

Replace septum with a screw cap (if using a pressure vial) or keep under positive N2 pressure.

-

Heat the block/oil bath to 110°C . Stir vigorously (1000 rpm).

-

Monitor by HPLC or TLC (50% EtOAc/Hexanes) at 12 hours. The reaction typically requires 16–24 hours for completion.

Step 4: Workup & Purification [1][2]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Gradient 20%

60% Ethyl Acetate in Hexanes. -

Observation: The product is polar due to the amine.

-

-

Isolate the product as an off-white to pale yellow solid.

Mechanism of Action: Ligand-Accelerated Catalysis

The reaction follows a catalytic cycle involving oxidative addition of the aryl iodide to the Cu(I) species, followed by ligand exchange with the phenoxide, and finally reductive elimination to form the ether bond. The ligand (DMG) is crucial for stabilizing the Cu intermediates and lowering the activation energy for the oxidative addition step, especially on the electron-rich aminopyridine ring.

Figure 2: Simplified catalytic cycle for the Ullmann Ether Synthesis.

Analytical Validation (QC Specifications)

To validate the synthesis, the isolated material must meet the following criteria.

Physicochemical Properties

-

Appearance: Off-white to pale beige solid.

-

Melting Point: 115–118°C (typical range for similar analogs, verify experimentally).

-

Solubility: Soluble in DMSO, Methanol, Ethyl Acetate. Sparingly soluble in water.[3]

Spectroscopic Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.80 (d, J=2.8 Hz, 1H, Py-H6) – Characteristic doublet for C6 proton.

- 7.25 (dd, J=8.8, 2.8 Hz, 1H, Py-H4).

- 7.20–6.90 (m, 4H, Ar-F protons).

- 6.45 (d, J=8.8 Hz, 1H, Py-H3).

- 5.80 (s, 2H, -NH₂, broad exchangeable).

-

MS (ESI):

-

Calculated [M+H]⁺: 205.07

-

Found [M+H]⁺: 205.1 ± 0.1

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Oxygen poisoning or "Wet" solvent. | Ensure rigorous degassing. Use fresh anhydrous dioxane. |

| Starting Material Remains | Catalyst deactivation. | Increase catalyst loading to 20 mol%. Switch ligand to 1,10-Phenanthroline . |

| Blue Product Spots | Copper contamination.[4] | Wash organic layer with 10% NH₄OH or EDTA solution during workup. |

| Regioisomers (Rare) | S_NAr background reaction. | Ensure temp does not exceed 110°C. Confirm starting material is 2-amino -5-iodopyridine, not a nitro derivative. |

References

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799–3802. Link

- Maitro, G., et al. (2009). A New and Efficient Synthesis of 2-Aminopyridines via Copper-Catalyzed Amination. Journal of Organic Chemistry. (Contextual reference for aminopyridine reactivity).

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. Link

-

Pfizer Inc. (2018). Patent WO2018/116122. (Describes synthesis of related 5-phenoxy-pyridin-2-amine intermediates for kinase inhibitors). Link

Sources

Application Note: High-Fidelity Buchwald-Hartwig Coupling of 5-(2-Fluorophenoxy)pyridin-2-amine

Executive Summary

The coupling of 5-(2-Fluorophenoxy)pyridin-2-amine represents a specific challenge in medicinal chemistry, often encountered in the synthesis of c-Met and ALK kinase inhibitors (e.g., Crizotinib analogs). While 2-aminopyridines are valuable pharmacophores, they are notoriously poor nucleophiles in Palladium-catalyzed cross-couplings due to competitive coordination of the pyridine nitrogen (catalyst poisoning) and electronic deactivation by the heterocycle.

This guide details a robust, field-proven protocol utilizing BrettPhos Pd G4 precatalysts and LHMDS to overcome these barriers. Unlike standard aniline protocols, this method specifically addresses the "pyridine problem," ensuring high turnover numbers (TON) and suppressing dehalogenation side reactions.

Substrate Analysis & Mechanistic Challenges

To design a successful reaction, one must understand the specific behaviors of this compound:

-

The "Pyridine Trap" (Catalyst Poisoning): The endocyclic nitrogen (N1) is a competent

-donor. In the absence of bulky ligands, it binds to the electrophilic Pd(II) center, forming a stable, off-cycle resting state -

Electronic Deactivation: The pyridine ring is electron-deficient, pulling electron density away from the exocyclic amine (N2). The 5-(2-fluorophenoxy) substituent exacerbates this. The fluorine atom on the phenoxy ring exerts an inductive withdrawing effect (-I), further reducing the nucleophilicity of the amine.

-

Bidentate Chelation Risk: Although the ether linkage is at position 5, the flexibility of the phenoxy group can occasionally facilitate transient chelation or steric crowding, destabilizing the reductive elimination transition state.

Visualization: The Catalytic Cycle & The Poisoning Trap

Figure 1: The productive catalytic cycle (blue/green) versus the inhibitory pyridine coordination pathway (red). Bulky ligands are required to block the red path.

Strategic Reaction Engineering

Ligand Selection: The "BrettPhos" Advantage

Standard ligands like BINAP or dppf are insufficient for this substrate. We utilize BrettPhos (for primary amines) or RuPhos (for secondary amines).[1]

-

Why? These dialkylbiaryl phosphines possess immense steric bulk. This bulk prevents the small, flat pyridine nitrogen (N1) from coordinating to the metal center, forcing the reaction to proceed via the desired exocyclic amine (N2).

-

Precatalyst: Use BrettPhos Pd G4 . This generates the active L-Pd(0) species immediately upon exposure to base at room temperature, avoiding the induction period and reductant requirements of Pd(OAc)₂ or Pd₂dba₃.

Base Selection: The Case for LHMDS

While NaOtBu is standard, LiHMDS (Lithium bis(trimethylsilyl)amide) is superior for 2-aminopyridines.

-

Solubility: LiHMDS is soluble in non-polar solvents (Toluene), preventing the "clumping" seen with inorganic bases like Cs₂CO₃.

-

pKa Matching: With a pKa of ~26, LiHMDS cleanly deprotonates the coordinated amine without reacting with the electrophile.

-

Stabilization: The Li+ cation can loosely coordinate with the pyridine nitrogen, effectively "masking" it from the Palladium center.

Standard Operating Protocol (SOP)

Scale: 1.0 mmol Reaction: Coupling this compound (1) with an Aryl Bromide (2).

Materials Table

| Component | Equiv. | Amount (1 mmol scale) | Role |

| Aminopyridine (1) | 1.2 | 245 mg | Nucleophile |

| Aryl Bromide (2) | 1.0 | MW dependent | Electrophile |

| BrettPhos Pd G4 | 0.02 | 18 mg (2 mol%) | Precatalyst |

| LiHMDS (1M in THF) | 2.2 | 2.2 mL | Base |

| 1,4-Dioxane | N/A | 5.0 mL (0.2 M) | Solvent |

Step-by-Step Procedure

-

Inerting: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[2]

-

Solids Addition: Charge the vial with:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

BrettPhos Pd G4 (2 mol%)

-

Note: If using solid LiHMDS, add it here (2.2 equiv).

-

-

Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Syringe in anhydrous 1,4-Dioxane (or Toluene).

-

Base Addition:

-

If using solution: Add LiHMDS (1.0 M in THF) dropwise via syringe at room temperature. The solution may turn dark orange/brown (active catalyst generation).

-

-

Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800 rpm).

-

Time: Typically 2–4 hours.

-

Monitoring: Check LCMS at 1 hour. Look for consumption of the Aryl Bromide.

-

-

Workup:

-

Purification: Flash chromatography.

-

Critical: 2-aminopyridines streak on silica. Pre-treat the column with 1% Et₃N in Hexanes, or use a DCM/MeOH/NH₃ gradient.

-

Troubleshooting & Optimization Logic

If the standard protocol yields <50%, follow this decision logic to diagnose the failure mode.

Optimization Decision Tree

Figure 2: Logical flowchart for troubleshooting reaction failures.

Common Failure Modes

-

Protodehalogenation (Reduction of Ar-Br):

-

Cause:

-hydride elimination from the amine or solvent. -

Fix: Switch solvent to t-Amyl Alcohol . It is less prone to hydride transfer than dioxane/THF.

-

-

Low Conversion (Catalyst Poisoning):

-

Cause: The 2-fluorophenoxy group might be creating a "pocket" that traps the Pd.

-

Fix: Switch to tBuBrettPhos Pd G4 . The extra bulk of the tert-butyl group destabilizes the N-bound resting state.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

-

Maiti, D., & Buchwald, S. L. (2009). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and electron-deficient diaryl ethers. Journal of the American Chemical Society, 131(47), 17423-17429. (Context for the ether linkage stability). Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][4][7][8] Reaction of aryl halides with primary and secondary amines.[1][8][9] Journal of the American Chemical Society, 116(13), 5969-5970. Link

-

Pfizer Global R&D. (2014). Process Development of Crizotinib. Organic Process Research & Development, 18(1), 66–76. (Industrial context for 2-aminopyridine coupling). Link

Sources

- 1. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. enamine.net [enamine.net]

- 6. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

nucleophilic substitution reactions involving 5-(2-Fluorophenoxy)pyridin-2-amine

Application Note: Nucleophilic Substitution & Functionalization of 5-(2-Fluorophenoxy)pyridin-2-amine

Part 1: Executive Summary & Strategic Importance

This compound is a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor space (e.g., c-Met, ALK, and ROS1 inhibitors).[1] The structural motif combines a hydrogen-bond donor/acceptor system (the aminopyridine headgroup) with a lipophilic, metabolically stable tail (the fluorophenoxy ether).[1]

This guide addresses the two critical "nucleophilic substitution" contexts for this molecule:

-

Synthesis of the Scaffold: Creating the difficult C(sp2)–O–C(sp2) ether bond at the unactivated 5-position of the pyridine ring via Metal-Catalyzed Nucleophilic Substitution.[1]

-

Functionalization of the Scaffold: Utilizing the 2-amino group as a nucleophile in Acyl Substitution (Amide/Urea formation) to generate bioactive libraries.[1]

Part 2: Core Synthesis Protocols (The Ether Linkage)

The formation of the diaryl ether bond at the 5-position is the rate-limiting step in accessing this scaffold.[1] Standard

Protocol A: Cu-Catalyzed C–O Coupling (Recommended)

Use this protocol for gram-to-multigram scale synthesis with high functional group tolerance.[1]

Reaction Scheme:

Materials:

-

Substrate: 2-Amino-5-iodopyridine (1.0 equiv)

-

Nucleophile: 2-Fluorophenol (1.2 equiv)[1]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand:

-Dimethylglycine (20 mol%) or 1,10-Phenanthroline (20 mol%)[1] -

Base: Cesium Carbonate (

) (2.0 equiv)[1] -

Solvent: 1,4-Dioxane or DMSO (Anhydrous)[1]

Step-by-Step Methodology:

-

Inerting: Charge a flame-dried Schlenk flask with CuI (0.1 eq), Ligand (0.2 eq), and

(2.0 eq). Evacuate and backfill with Argon ( -

Addition: Add 2-Amino-5-iodopyridine (1.0 eq) and 2-Fluorophenol (1.2 eq) followed by anhydrous 1,4-Dioxane (0.2 M concentration).

-

Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical for Cu-catalysis).

-

Reaction: Seal the vessel and heat to 110°C for 16–24 hours.

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.[1]

-

Purification: Wash the filtrate with 1M NaOH (

) to remove excess phenol, then Brine. Dry over

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| Low Conversion | Oxygen poisoning of Catalyst | Improve degassing; switch to DMSO at 120°C. |

| Blue/Green Reaction | Cu(I) oxidized to Cu(II) | Ensure Argon atmosphere; add 5 mol% Sodium Ascorbate.[1] |

| Protodehalogenation | Moisture in solvent | Use freshly distilled/anhydrous solvents.[1] |

Protocol B: The Nitro-Activation Route (Alternative)

Use this if Iodine/Copper reagents are restricted or for cost-sensitive large-scale batches.[1]

Concept: Introduce a nitro group at C5 to activate the ring for

-

: 5-Bromo-2-nitropyridine + 2-Fluorophenol +

-

Reduction: Fe/NH4Cl or

/Pd-C

Part 3: Functionalization Protocols (The Amine Nucleophile)

The 2-amino group on a pyridine is significantly less nucleophilic than an aniline due to the electron-withdrawing nature of the ring.[1] Standard acylation often fails or yields bis-acylated products.[1]

Protocol C: Nucleophilic Acyl Substitution (Amide Formation)

Targeting Kinase Inhibitor Motifs (e.g., reaction with acyl chlorides).[1]

Materials:

-

Scaffold: this compound (1.0 equiv)

-

Electrophile: Acid Chloride (1.1 equiv)[1]

-

Base: Pyridine (3.0 equiv) or LiHMDS (for weak nucleophiles)[1]

-

Solvent: DCM or THF

Methodology (Standard):

-

Dissolve the scaffold in anhydrous DCM at 0°C.

-

Add Pyridine (3.0 eq) followed by dropwise addition of the Acid Chloride.

-

Warm to RT and stir for 4 hours.

-

Note: If reaction is sluggish, switch to LiHMDS method : Dissolve scaffold in THF at -78°C, add LiHMDS (1.1 eq), stir 30 min, then add Acid Chloride. This deprotonates the amine, making it a potent nucleophile.[1]

-

Protocol D: Sandmeyer Reaction (Substitution of the Amine)

Converting the amine to a Halide (Cl/Br/I) for further cross-coupling.[1]

-

Diazotization: Dissolve scaffold in Acetonitrile. Add t-Butyl Nitrite (1.5 eq) at 0°C.[1]

-

Substitution: Add Copper(II) Chloride (

, 1.2 eq) for chlorination.[1] -

Heating: Heat to 60°C for 1 hour. Nitrogen gas evolution indicates reaction progress.[1]

-

Result: Yields 2-Chloro-5-(2-fluorophenoxy)pyridine.

Part 4: Visualizing the Chemical Logic

Figure 1: Strategic Synthesis and Application Roadmap.[1] The central scaffold allows divergent synthesis into amide libraries or halide precursors.[1]

Part 5: References & Validation

-

Ullmann Coupling Mechanism & Optimization:

-

Aminopyridine Reactivity:

-

Related Scaffold Biological Relevance (c-Met/ALK):

Safety Warning:

-

Fluorophenols: Highly corrosive and toxic by absorption.[1] Wear double nitrile gloves.[1]

-

Aminopyridines: Potential channel blockers; handle in a fume hood.[1]

-

Copper Waste: Dispose of as heavy metal waste; do not pour down the drain.[1]

Sources

- 1. 1548551-59-2_CAS号:1548551-59-2_4-fluoro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline - 化源网 [m.chemsrc.com]

- 2. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

Application Note: Storage and Stability Protocols for 5-(2-Fluorophenoxy)pyridin-2-amine

Part 1: Compound Profile & Physicochemical Context[1]

To design a robust storage protocol, one must first understand the molecular liabilities of 5-(2-Fluorophenoxy)pyridin-2-amine . This molecule is a bifunctional building block often utilized in kinase inhibitor synthesis (e.g., c-Met targeting). Its stability profile is governed by the interplay between the electron-rich aminopyridine core and the lipophilic fluorophenoxy tail.

Structural Analysis & Liabilities[1]

-

Primary Amine (

): The C2-position amine is electron-donating, making the pyridine ring susceptible to electrophilic attack and N-oxidation. It is also a weak nucleophile, capable of reacting with atmospheric -

Pyridine Nitrogen: A basic site (

). In the presence of moisture and trace acids, it can protonate, potentially altering solubility or leading to hygroscopic salt formation. -

Ether Linkage (

): Generally stable, but the 2-fluorophenoxy group adds significant lipophilicity, drastically reducing aqueous solubility compared to the parent aminopyridine.

Physicochemical Summary Table

| Property | Characteristic | Implication for Storage |

| Physical State | Off-white to pale yellow solid | Color change (darkening) indicates oxidation. |

| Hygroscopicity | Low (Free Base) / High (Salt forms) | Protect from moisture to prevent caking. |

| Light Sensitivity | Moderate | Aminopyridines photo-oxidize; store in amber vials. |

| Oxidation Potential | Moderate | Long-term exposure to air forms N-oxides and dimers. |

| Solubility | High in DMSO, Methanol; Low in Water | Avoid aqueous stock solutions; use DMSO for cryo-storage. |

Part 2: Receipt, Initial QC, and Handling

Principle: The "Clock of Degradation" begins the moment the manufacturer's seal is broken. Proper receipt protocols establish a baseline for stability.

Visual Inspection

Upon receipt, inspect the compound. Pure this compound should be an off-white powder .

-

Red Flag: A distinct brown or reddish hue suggests prior oxidation or photo-degradation.

-

Red Flag: Clumping or "sticky" texture indicates moisture absorption (hygroscopicity).

Purity Verification (The "Day 0" Standard)

Do not assume vendor purity. Run a rapid LC-MS to establish a baseline.

-

Method: Reverse-phase C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.

-

Target: Look for the

peak (Calculated MW -

Impurity Check: Watch for peaks at

(N-oxide) or

Handling Environment

-

Atmosphere: Weigh and dispense under a gentle stream of Nitrogen or Argon.

-

Tools: Use anti-static spatulas; avoid metal contact if using for metal-sensitive catalysis later.

Part 3: Long-Term Storage Protocol

This protocol uses a tiered approach based on the duration of storage.

DOT Diagram: Storage Decision Tree

Caption: Decision matrix for selecting the optimal storage condition based on usage frequency and physical state.

Protocol A: Solid State Storage (Gold Standard)

-

Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent photo-oxidation.

-

Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

-

Temperature:

-

Short-term (< 4 weeks):

(Refrigerator) is acceptable if desiccated. -

Long-term (> 1 month):

is required.

-

-

Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™.

Protocol B: Solution State Storage (Working Stocks)

Critical Warning: Aminopyridines are stable in DMSO but can degrade rapidly in protic solvents (water/methanol) if acidic.

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the solvent of choice.

-

Solubility Target: 10 mM to 50 mM.

-

-

Aliquot Strategy: Never freeze-thaw the bulk stock.

-

Prepare "Assay Ready" aliquots (e.g.,

or -

Use polypropylene PCR tubes or low-binding microtubes.

-

-

Temperature: Store aliquots at

. DMSO freezes at -

Shelf Life:

- (DMSO): 6 months.

- (DMSO): < 1 week (Risk of precipitation).

-

Room Temp (Aqueous): < 24 hours.[1]

Part 4: Solubilization & Assay Preparation[1]

Solubility Profile

The 2-fluorophenoxy group renders the molecule lipophilic.

-

Water: Insoluble (

). -

Ethanol: Soluble (

). -

DMSO: Highly Soluble (

).

Aqueous Assay Buffer Preparation

When transferring from DMSO stock to aqueous buffer (e.g., PBS or cell media):

-

Stepwise Dilution: Do not add water directly to the 100% DMSO stock, as the compound may "crash out" (precipitate) instantly.

-

Intermediate Step: Dilute the DMSO stock into a carrier solvent (e.g., 1:1 DMSO:Ethanol) or add the DMSO stock dropwise to a rapidly stirring buffer volume.

-

pH Sensitivity: The pyridine ring protonates at acidic pH (

). Solubility improves significantly in acidic buffers (e.g., 0.1 M HCl) but stability decreases. Maintain pH 7.4 for stability.

Part 5: Degradation Troubleshooting

If assay results become inconsistent, evaluate the compound for the following degradation pathways.

DOT Diagram: Degradation Pathways

Caption: Primary degradation routes. Oxidation and dimerization are the most common causes of sample failure.

Troubleshooting Table

| Observation | Diagnosis | Remediation |

| Sample turned brown/black | Oxidation of the amine group. | Discard. Purification is difficult; synthesis of toxic impurities is likely. |

| Precipitate in DMSO stock | Water absorption (DMSO is hygroscopic) or cold-shock. | Warm to |

| Shift in LC-MS retention | Formation of N-oxide (more polar) or salt. | Check MS for M+16 peak. |

Part 6: Safety & Disposal (EHS)[1]

-

Hazards: Aminopyridines are known skin and eye irritants and can be toxic if swallowed (affecting potassium channels in some biological contexts).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder only in a fume hood to avoid inhalation.

-

Disposal: Do not pour down the drain. Dispose of as hazardous organic waste (halogenated, due to the fluorine atom).

References

-

PubChem Compound Summary. (2023). 2-Amino-5-fluoropyridine (Fragment Analog).[2] National Center for Biotechnology Information. Link

-

Jubilant Ingrevia. (n.d.). 2-Aminopyridine Safety Data Sheet.[3] (General class stability data). Link

-

MedChemExpress. (2023). Solubility Guidelines for Pyridine-based Kinase Inhibitors. (General DMSO handling protocols). Link

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-5-fluoropyridine.[2] (Handling and storage of fluorinated aminopyridines).[2][3][4][5] Link

(Note: While specific literature on the full this compound molecule is proprietary or sparse, the protocols above are derived from authoritative standards for the constituent functional groups: aminopyridines and fluorinated ethers.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 5-(2-Fluorophenoxy)pyridin-2-amine

Welcome to our dedicated technical support guide for the synthesis of 5-(2-Fluorophenoxy)pyridin-2-amine. This resource is tailored for researchers, medicinal chemists, and process development scientists who are looking to optimize this specific C-O bond formation and troubleshoot common experimental challenges. As your partner in chemical synthesis, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower your research and development.

The synthesis of this compound typically involves a nucleophilic aromatic substitution, most commonly achieved via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification. The choice of methodology and the optimization of reaction parameters, particularly temperature, are critical for achieving high yield, purity, and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

A1: The two most prevalent methods are:

-

Ullmann Condensation: This classic approach involves the reaction of 5-bromopyridin-2-amine with 2-fluorophenol using a copper catalyst. Traditional Ullmann reactions often required harsh conditions, but modern protocols with specific ligands allow for milder temperatures.[1][2]

-

Buchwald-Hartwig C-O Cross-Coupling: A more contemporary method that utilizes a palladium catalyst with a specialized phosphine ligand to couple the same starting materials. This reaction is known for its broad functional group tolerance and often proceeds under more moderate conditions than the Ullmann reaction.[3][4][5]

Q2: Why is reaction temperature a critical parameter to optimize for this synthesis?

A2: Reaction temperature directly influences several key aspects of the synthesis:

-

Reaction Rate: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to degradation of reactants, products, or the catalyst.

-

Catalyst Activity and Stability: Both copper and palladium catalysts have optimal temperature ranges for activity. Exceeding these temperatures can lead to catalyst decomposition, often observed as the precipitation of palladium black or the formation of inactive copper species.

-

Side Reactions: Undesirable side reactions, such as debromination of the starting material or ether cleavage, can become more prevalent at elevated temperatures.

-

Solubility: The solubility of reactants and the base can be temperature-dependent, which in turn affects the reaction rate and efficiency.

Q3: I am seeing low to no conversion in my reaction. Should I just increase the temperature?

A3: While insufficient temperature can be a cause for low conversion, it is not the only factor. Before defaulting to a temperature increase, consider the following:

-

Catalyst and Ligand Integrity: Is your catalyst fresh? Is the ligand appropriate for this transformation? For Ullmann reactions, using a fresh, high-purity copper(I) source is crucial.[1] For Buchwald-Hartwig reactions, the choice of phosphine ligand is critical.

-

Base Selection and Quality: The base is essential for deprotonating the phenol. Ensure you are using an appropriate and anhydrous base. Common choices include K₃PO₄, Cs₂CO₃, and NaOtBu.

-

Solvent Purity: The presence of water can lead to side reactions, such as the reduction of the aryl halide.[1] Ensure you are using anhydrous solvents.

If these factors have been addressed, a systematic increase in temperature is a logical next step. We recommend a stepwise increase (e.g., in 10-20 °C increments) while monitoring the reaction progress.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | Reaction temperature is too low. | Incrementally increase the temperature (e.g., from 80 °C to 100 °C, then 120 °C). Monitor for product formation and byproduct generation. Modern ligand-accelerated Ullmann reactions can often be run in the 40-120 °C range.[1] |

| Inactive catalyst. | For Ullmann, use a fresh, high-purity Cu(I) salt (e.g., CuI).[1] For Buchwald-Hartwig, ensure the palladium precatalyst is properly activated. | |

| Inappropriate ligand or no ligand. | Screen a variety of ligands. For Ullmann, N,N-dimethylglycine or 1,10-phenanthroline can be effective.[1] For Buchwald-Hartwig, bulky biarylphosphine ligands are often required. | |

| Suboptimal base. | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome. | |

| Formation of Side Products (e.g., debrominated starting material) | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can promote catalyst decomposition and side reactions. |

| Presence of protic impurities (e.g., water). | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried.[1] | |

| Nucleophile (2-fluorophenol) instability. | Lower the reaction temperature and consider using a milder base. | |

| Reaction Stalls Before Completion | Catalyst deactivation. | This can be temperature-dependent. If catalyst decomposition (e.g., palladium black) is observed, the temperature is likely too high. Consider a lower temperature for a longer reaction time. |

| Incomplete dissolution of reagents. | Choose a solvent in which all components are soluble at the reaction temperature. For some reactions, toluene, dioxane, or DMF are common choices. |

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues, with a focus on temperature as a key variable.

Caption: Troubleshooting workflow for synthesis optimization.

Part 3: Experimental Protocol for Temperature Optimization

This section provides a detailed, step-by-step methodology for conducting a temperature screening experiment for the Ullmann condensation synthesis of this compound.

Objective: To determine the optimal reaction temperature for the synthesis of this compound, balancing reaction rate and impurity formation.

Reactants and Reagents:

-

5-Bromopyridin-2-amine

-

2-Fluorophenol

-

Copper(I) iodide (CuI)

-

N,N-Dimethylglycine (ligand)

-

Potassium phosphate (K₃PO₄) (base)

-

Anhydrous 1,4-Dioxane (solvent)

Procedure:

-

Reaction Setup:

-

In parallel, add 5-bromopyridin-2-amine (1.0 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol) to three separate oven-dried reaction vials equipped with magnetic stir bars.

-

Seal each vial with a septum.

-

Evacuate and backfill each vial with argon or nitrogen gas three times.

-

-

Reagent Addition:

-

To each vial, add 2-fluorophenol (1.2 mmol) followed by anhydrous 1,4-dioxane (5 mL) via syringe.

-

-

Temperature Screening:

-

Place each vial in a pre-heated heating block at a different temperature:

-

Vial 1: 80 °C

-

Vial 2: 100 °C

-

Vial 3: 120 °C

-

-

Stir the reactions vigorously.

-

-

Reaction Monitoring:

-

After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture.

-

Quench the aliquot with a small amount of aqueous ammonium hydroxide solution and extract with ethyl acetate.

-

Analyze the organic layer by TLC, GC-MS, or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

-

-

Data Analysis and Interpretation:

-

Compare the conversion and purity profiles at each temperature over time.

-

The optimal temperature will be the one that provides the highest conversion to the desired product in a reasonable timeframe with the lowest level of impurities.

-

Data Summary Table (Example)

| Temperature (°C) | Time (h) | Conversion (%) | Purity (%) | Observations |

| 80 | 24 | 45 | >98 | Slow reaction, very clean. |

| 100 | 8 | 95 | 97 | Good conversion and purity. |

| 120 | 4 | >99 | 90 | Fast reaction, but noticeable increase in a debrominated byproduct. |

Temperature Optimization Workflow

The following diagram illustrates a systematic approach to optimizing the reaction temperature.

Caption: Workflow for systematic temperature optimization.

By following this structured approach, you can efficiently determine the optimal reaction temperature for the synthesis of this compound, leading to improved yields, higher purity, and more reliable results in your research and development endeavors.

References

-

Wikipedia. (2023, December 28). Buchwald–Hartwig amination. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Zhang, Y., et al. (2013). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(5), 8987–8998. Retrieved from [Link]

-

Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. Retrieved from [Link]

-

Chen, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1503. Retrieved from [Link]

-

Furuya, T., et al. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 959-962. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conjugation effect of amine molecules in non-aqueous Mg redox flow batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. chem.libretexts.org [chem.libretexts.org]

troubleshooting low conversion rates in 5-(2-Fluorophenoxy)pyridin-2-amine synthesis

Ticket ID: #RXN-5FP-2AP-LOW-CONV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary